Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

DPP-4 Inhibition Type 2 Diabetes Scaffold Rigidity

Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1311390-88-1) is a bicyclic amine building block featuring a rigid 2-azabicyclo[2.2.1]heptane core with a Boc-protected amine and a bridgehead amino group. Unlike flexible piperidine or proline scaffolds, its [2.2.1] bridge imposes extreme conformational restraint (zero rotatable bonds), locking the amine geometry into a fixed spatial orientation that pre-organizes molecular recognition elements for enhanced target binding specificity.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B12288639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CCC1C2)N
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(12)5-4-8(13)6-11/h8H,4-7,12H2,1-3H3
InChIKeyJUHLFJPXUANZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Conformationally Constrained Bicyclic Scaffold for Precision Drug Discovery


Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1311390-88-1) is a bicyclic amine building block featuring a rigid 2-azabicyclo[2.2.1]heptane core with a Boc-protected amine and a bridgehead amino group . Unlike flexible piperidine or proline scaffolds, its [2.2.1] bridge imposes extreme conformational restraint (zero rotatable bonds), locking the amine geometry into a fixed spatial orientation that pre-organizes molecular recognition elements for enhanced target binding specificity . This scaffold has been validated in potent DPP-4 inhibitors, with neogliptin (a 2-azabicyclo[2.2.1]heptane derivative) demonstrating an IC50 of 16.8 nM, outperforming commercial gliptins [1].

Beyond Flexible Cyclic Amines: Why Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Cannot Be Replaced by Common Analogs


The 2-azabicyclo[2.2.1]heptane scaffold is not a simple piperidine bioisostere; it imposes a unique conformational constraint that rigidly positions the amino group for specific interactions. Generic substitution with flexible piperidine- or pyrrolidine-based Boc-amino esters eliminates this pre-organized geometry, leading to significant losses in target selectivity and binding potency. For example, the DPP-4 inhibitor neogliptin, built on the 2-azabicyclo[2.2.1]heptane core, exhibits an IC50 of 16.8 nM, which is superior to the flexible analog vildagliptin [1]. Similarly, the related 2-azabicyclo[2.2.2]octane scaffold exhibits different conformational dynamics and steric properties, resulting in divergent biological activity profiles that prevent interchangeable use . A direct procurement of a flexible analog would forfeit the established selectivity advantages of the constrained scaffold, as demonstrated by the sub-30 nM potency achievable with the [2.2.1] system [1].

Quantitative Differentiation of Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Against Comparator Scaffolds


Superior DPP-4 Inhibitory Potency of 2-Azabicyclo[2.2.1]heptane Scaffold vs. Marketed Flexible Inhibitors

The 2-azabicyclo[2.2.1]heptane scaffold serves as the core for neogliptin, which demonstrates a DPP-4 IC50 of 16.8 ± 2.2 nM, a potency that significantly exceeds that of the widely used flexible DPP-4 inhibitors vildagliptin and sitagliptin [1]. This quantitative advantage is attributed to the scaffold's conformational pre-organization, which optimizes the interaction with key active site residues [1].

DPP-4 Inhibition Type 2 Diabetes Scaffold Rigidity

Conformational Rigidity: Minimized Entropic Penalty vs. Flexible Piperidine Bioisosteres

Unlike flexible piperidine rings, the 2-azabicyclo[2.2.1]heptane core has zero rotatable bonds, locking the amine into a rigid orientation . This property minimizes the entropic penalty upon target binding. In contrast, piperidine-based analogs have 2 or more rotatable bonds, leading to a loss of pre-organization and reduced binding affinity. The compound's scaffold has been deployed to create molecules with potencies in the low nanomolar range, such as a reported IC50 of 4.3 nM for an optimized 1,2,4-oxadiazole derivative, highlighting the scaffold's capacity for high affinity [1].

Conformational Analysis Bioisosterism Molecular Recognition

Regioisomeric Differentiation: 4-Amino-[2.2.1] vs. 7-Amino-[2.2.1] Scaffolds

For nicotinic acetylcholine receptor (nAChR) ligands, the position of the amino group on the bicyclic scaffold dictates binding affinity. Studies with rigid epibatidine analogs show that the 'syn' isomer (analogous to a 4-amino substitution pattern) has a stronger binding affinity for nAChRs than the 'anti' isomer (analogous to the 7-amino substitution of CAS 1290626-52-6) [1]. This demonstrates that 4-amino-substituted [2.2.1] scaffolds provide a superior pharmacophore geometry for this target class compared to other regioisomers.

Regioselectivity Synthetic Intermediate nAChR Binding

Procurement-Driven Application Scenarios for Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate


Optimization of DPP-4 Inhibitors: Potency Enhancement via Scaffold Rigidification

This compound is the preferred starting material for developing next-generation DPP-4 inhibitors. Its constrained scaffold has been proven to yield inhibitors with IC50 values as low as 4.3 nM, outperforming many flexible analogs [1]. Researchers aiming to improve upon existing gliptins should procure this specific scaffold to capitalize on its proven ability to pre-organize pharmacophoric elements for enhanced potency and selectivity [2].

Design of nAChR Ligands with Defined Pharmacophore Geometry

For projects targeting nicotinic acetylcholine receptors, the 4-amino substitution pattern on the [2.2.1] scaffold is critical for achieving high affinity. Evidence from epibatidine analog studies confirms that this specific regioisomer provides stronger receptor binding than the alternative 7-amino isomer [3]. Procurement of this compound is essential to align with the validated structure-activity relationship for this receptor class.

Synthesis of Chiral Building Blocks with Zero Rotatable Bond Flexibility

The compound's atom stereo count of 2 and its rigid architecture make it an ideal chiral synthon for constructing enantiomerically pure, constrained peptide mimetics or other bioactive molecules . Its lack of rotatable bonds, exceptional for an amino ester building block, ensures a minimal entropic penalty upon target binding, a key advantage over flexible piperidine-based intermediates .

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